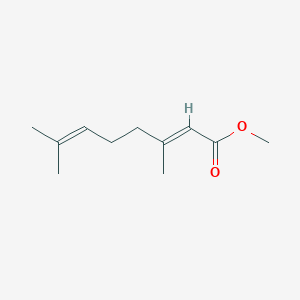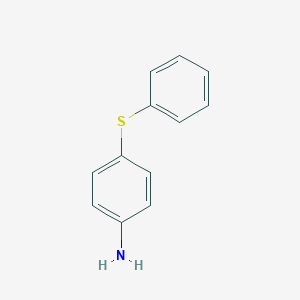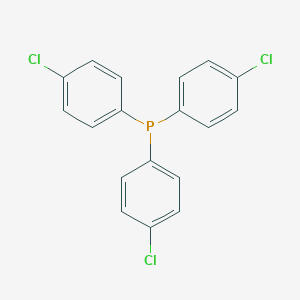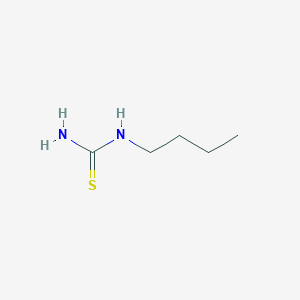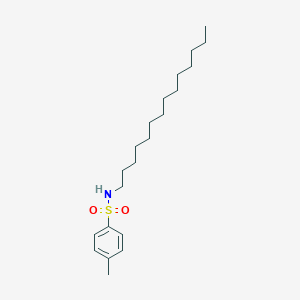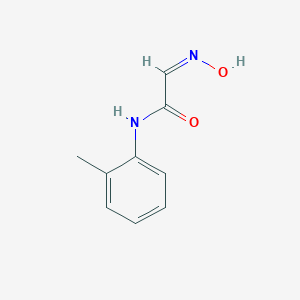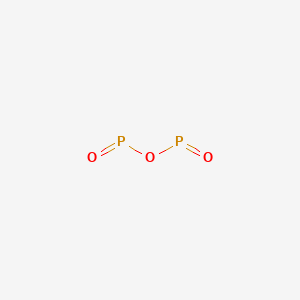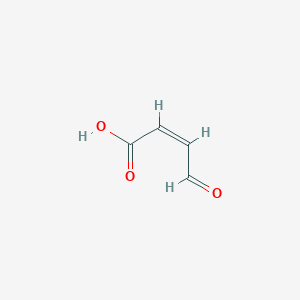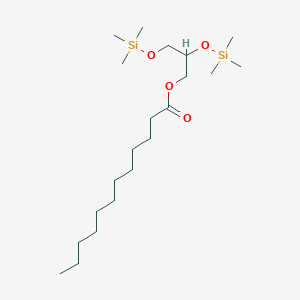
2,3-Bis(trimethylsilyloxy)propyl dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(trimethylsilyloxy)propyl dodecanoate, also known as TSPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TSPD is a derivative of dodecanoic acid, which is a fatty acid commonly found in coconut oil and palm kernel oil. In
Scientific Research Applications
2,3-Bis(trimethylsilyloxy)propyl dodecanoate has been extensively studied for its potential applications in various fields such as drug delivery, surface modification, and bioimaging. In drug delivery, 2,3-Bis(trimethylsilyloxy)propyl dodecanoate has been used as a carrier for hydrophobic drugs due to its high solubility in organic solvents. 2,3-Bis(trimethylsilyloxy)propyl dodecanoate has also been used for surface modification of nanoparticles, which can improve their stability and biocompatibility. In bioimaging, 2,3-Bis(trimethylsilyloxy)propyl dodecanoate has been used as a contrast agent for magnetic resonance imaging (MRI) due to its high relaxivity.
Mechanism Of Action
The mechanism of action of 2,3-Bis(trimethylsilyloxy)propyl dodecanoate is not fully understood. However, it is believed that 2,3-Bis(trimethylsilyloxy)propyl dodecanoate can interact with cell membranes and alter their properties. 2,3-Bis(trimethylsilyloxy)propyl dodecanoate has been shown to increase the fluidity of lipid bilayers, which can affect the function of membrane proteins. 2,3-Bis(trimethylsilyloxy)propyl dodecanoate has also been shown to induce apoptosis in cancer cells, which may be due to its interaction with membrane receptors.
Biochemical And Physiological Effects
2,3-Bis(trimethylsilyloxy)propyl dodecanoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,3-Bis(trimethylsilyloxy)propyl dodecanoate can inhibit the growth of cancer cells by inducing apoptosis. 2,3-Bis(trimethylsilyloxy)propyl dodecanoate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2,3-Bis(trimethylsilyloxy)propyl dodecanoate has been shown to improve the permeability of the blood-brain barrier, which can enhance the delivery of drugs to the brain.
Advantages And Limitations For Lab Experiments
2,3-Bis(trimethylsilyloxy)propyl dodecanoate has several advantages for lab experiments. It is a stable and non-toxic compound that can be easily synthesized in large quantities. 2,3-Bis(trimethylsilyloxy)propyl dodecanoate is also highly soluble in organic solvents, which makes it an ideal carrier for hydrophobic drugs. However, 2,3-Bis(trimethylsilyloxy)propyl dodecanoate has some limitations for lab experiments. It has a short half-life in vivo, which can limit its effectiveness as a drug delivery agent. In addition, 2,3-Bis(trimethylsilyloxy)propyl dodecanoate can interact with cell membranes, which can complicate its mechanism of action.
Future Directions
For the study of 2,3-Bis(trimethylsilyloxy)propyl dodecanoate include the development of targeted drug delivery systems, MRI contrast agents, and further elucidation of its mechanism of action.
Synthesis Methods
The synthesis of 2,3-Bis(trimethylsilyloxy)propyl dodecanoate involves the reaction of dodecanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with trimethylsilyl alcohol to obtain 2,3-Bis(trimethylsilyloxy)propyl dodecanoate. This method has been widely used in the synthesis of 2,3-Bis(trimethylsilyloxy)propyl dodecanoate due to its simplicity and high yield.
properties
CAS RN |
1116-65-0 |
|---|---|
Product Name |
2,3-Bis(trimethylsilyloxy)propyl dodecanoate |
Molecular Formula |
C21H46O4Si2 |
Molecular Weight |
418.8 g/mol |
IUPAC Name |
2,3-bis(trimethylsilyloxy)propyl dodecanoate |
InChI |
InChI=1S/C21H46O4Si2/c1-8-9-10-11-12-13-14-15-16-17-21(22)23-18-20(25-27(5,6)7)19-24-26(2,3)4/h20H,8-19H2,1-7H3 |
InChI Key |
FPYKFOLJVLTPBS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



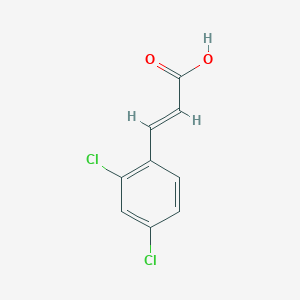
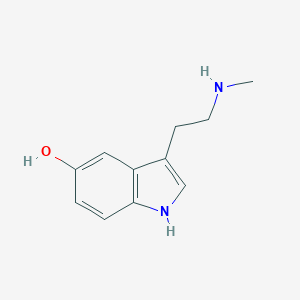
![Butane, 1-[2-(2-chloroethoxy)ethoxy]-](/img/structure/B71979.png)
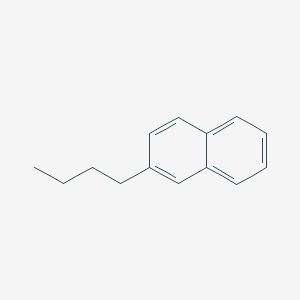
![3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol](/img/structure/B71982.png)

